Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate
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Overview
Description
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its diverse biological and pharmacological activities. This compound is characterized by a fused bicyclic structure, combining an imidazole ring with a pyridine ring, and is further functionalized with an ethanol group and a methanesulfonate group. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridine derivatives often involves the use of condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones . These reactions are typically carried out in the presence of a base, such as sodium acetate, and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethanol group to an ethyl group.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development.
Industry: The compound is used in the development of optoelectronic devices, sensors, and imaging agents.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the activity of kinases and other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-3-ethanol, 3-methanesulfonate can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
Imidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Imidazo[1,2-a]pyridine-3-ethylamine: Exhibits significant anticancer activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H12N2O3S |
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Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylethyl methanesulfonate |
InChI |
InChI=1S/C10H12N2O3S/c1-16(13,14)15-7-5-9-8-11-10-4-2-3-6-12(9)10/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
CUCBBINKHCIEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CN=C2N1C=CC=C2 |
Origin of Product |
United States |
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